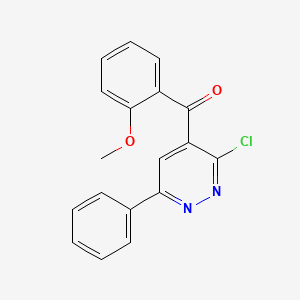
(3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for further applications.
化学反応の分析
Types of Reactions
(3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
(3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemicals with specific properties for industrial applications.
作用機序
The mechanism of action of (3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds to (3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone include:
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: A potent and selective disubstituted pyridazinone cyclooxygenase-2 inhibitor.
A-241611: A new potent analgesic agent with a similar pyridazinone structure.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features
特性
CAS番号 |
832712-11-5 |
|---|---|
分子式 |
C18H13ClN2O2 |
分子量 |
324.8 g/mol |
IUPAC名 |
(3-chloro-6-phenylpyridazin-4-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H13ClN2O2/c1-23-16-10-6-5-9-13(16)17(22)14-11-15(20-21-18(14)19)12-7-3-2-4-8-12/h2-11H,1H3 |
InChIキー |
UWIZRZJXNGLADL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=NN=C2Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


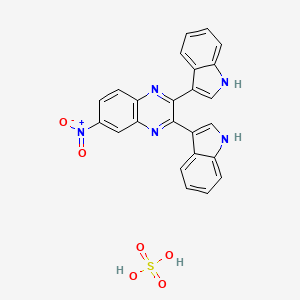
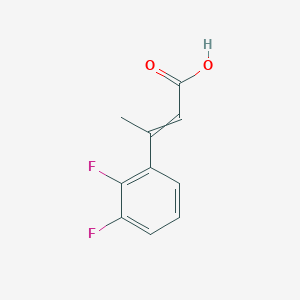
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
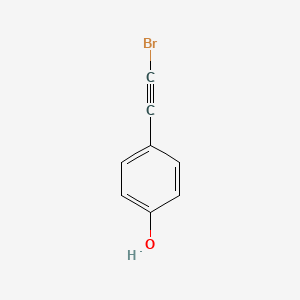
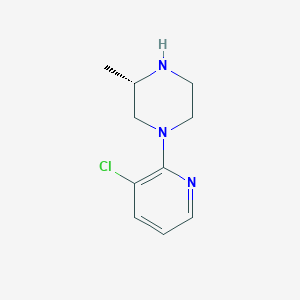
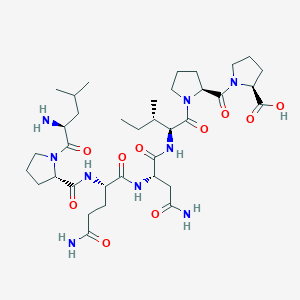
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
